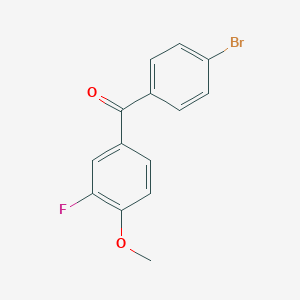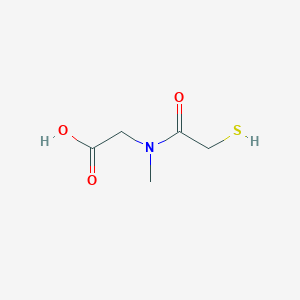![molecular formula C10H10O2 B071358 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone CAS No. 190961-74-1](/img/structure/B71358.png)
1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone, also known as phenylglycidyl ketone, is a versatile organic compound that has gained significant attention in the scientific research community due to its unique chemical properties. This compound has been used in various fields of research, including material science, organic chemistry, and biochemistry.
Mechanism Of Action
The mechanism of action of 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone is not well understood. However, it is believed to act as an electrophile due to the presence of the epoxide group in its structure. This electrophilic property makes it a useful reagent in organic synthesis, where it can react with nucleophiles to form various compounds.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone. However, it has been reported to exhibit cytotoxic effects on cancer cells. The compound has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone in lab experiments is its versatility. The compound can be used in various fields of research, including organic chemistry, material science, and biochemistry. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes.
However, one of the limitations of using 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxic effects on cancer cells, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone. One potential area of research is the development of new synthetic routes for the compound. This could lead to the production of enantiomerically pure forms of the compound, which could have potential applications in drug development.
Another area of research is the investigation of the compound's potential cytotoxic effects on cancer cells. This could lead to the development of new cancer treatments that target specific cancer cells.
Finally, the compound's potential use as a cross-linking agent in the production of epoxy resins and adhesives could also be explored further. This could lead to the development of new materials with unique properties.
Conclusion:
1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone is a versatile organic compound that has gained significant attention in the scientific research community. Its unique chemical properties have made it a useful reagent in various fields of research, including organic chemistry, material science, and biochemistry. While there is limited research on the compound's biochemical and physiological effects, it has shown potential as a cytotoxic agent against cancer cells. Future research on the compound could lead to the development of new synthetic routes, cancer treatments, and materials with unique properties.
Synthesis Methods
The synthesis of 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone can be achieved through the reaction of phenylmagnesium bromide with glycidyl ketone. This reaction results in the formation of a racemic mixture of the compound. However, the enantiomerically pure form of the compound can be obtained through the use of chiral reagents or by resolution of the racemic mixture.
Scientific Research Applications
1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone has been extensively used in scientific research due to its unique chemical properties. It has been used as a reagent in organic synthesis, specifically in the synthesis of chiral compounds. The compound has also been used as a cross-linking agent in the production of epoxy resins and adhesives.
properties
CAS RN |
190961-74-1 |
|---|---|
Product Name |
1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone |
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-[(2R,3R)-3-phenyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3/t9-,10+/m0/s1 |
InChI Key |
IGCQIHCZUYCYAA-UWVGGRQHSA-N |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2 |
SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
synonyms |
Ethanone, 1-[(2R,3S)-3-phenyloxiranyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




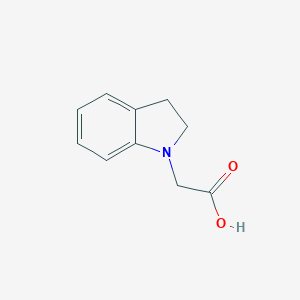
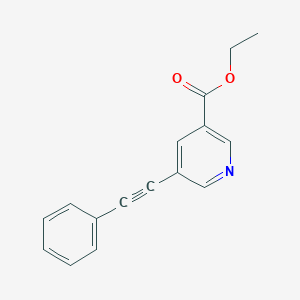
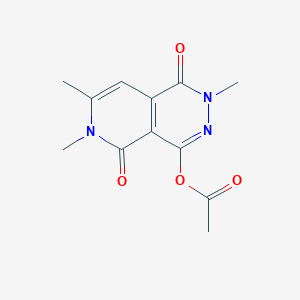
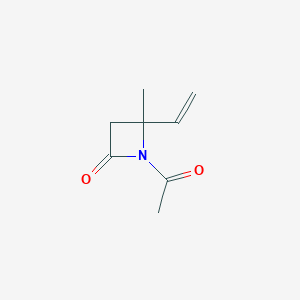
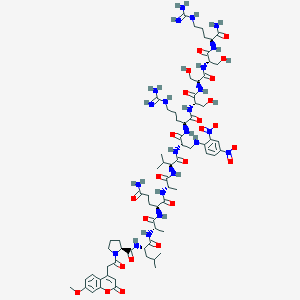
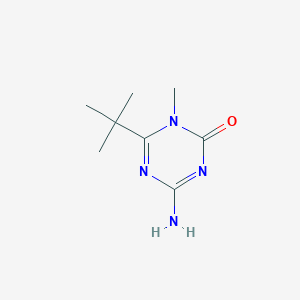
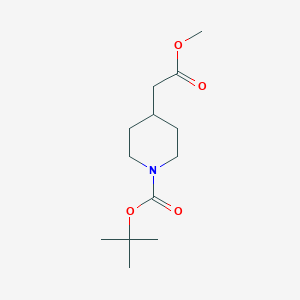
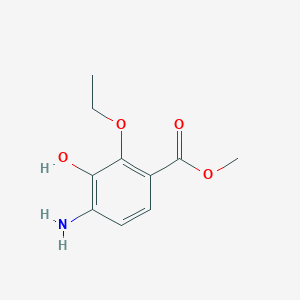
![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)
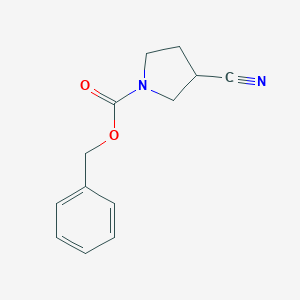
![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)
